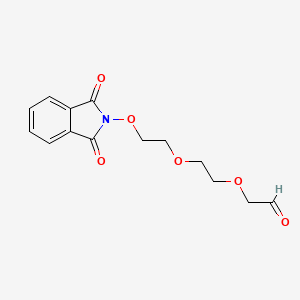

Phthalamidoxy-PEG2-CH2-ald

Description

Phthalamidoxy-PEG2-CH2-ald (CAS: 1415246-44-4) is a bifunctional compound featuring a phthalamidoxy group, a polyethylene glycol (PEG2) linker, and a terminal aldehyde (ald) group. Its molecular architecture enables versatile applications in bioconjugation, drug delivery, and protein engineering. The PEG2 spacer enhances hydrophilicity and reduces immunogenicity, while the aldehyde facilitates site-specific reactions with primary amines (e.g., lysine residues in proteins) via Schiff base formation . The phthalamidoxy moiety may confer additional stability or reactivity, though its exact biological role remains under investigation.

Properties

IUPAC Name |

2-[2-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]ethoxy]acetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO6/c16-5-6-19-7-8-20-9-10-21-15-13(17)11-3-1-2-4-12(11)14(15)18/h1-5H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZGOFWCZAWGSOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCOCCOCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Phthalamidoxy-PEG2-CH2-ald is synthesized through a series of chemical reactions involving polyethylene glycol. The process typically involves the activation of PEG with specific functional groups that allow it to react with other molecules. The reaction conditions often include controlled temperatures and pH levels to ensure the stability and purity of the final product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The process includes steps such as purification and quality control to ensure that the compound meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions: Phthalamidoxy-PEG2-CH2-ald undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce aldehydes or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

Phthalamidoxy-PEG2-CH2-ald has a wide range of applications in scientific research, including:

Chemistry: Used as a linker molecule in the synthesis of complex polymers and other chemical compounds.

Biology: Facilitates the attachment of biomolecules, aiding in the study of biological processes and interactions.

Medicine: Used in drug delivery systems to improve the solubility and stability of therapeutic agents.

Industry: Employed in the production of advanced materials and coatings

Mechanism of Action

The mechanism of action of Phthalamidoxy-PEG2-CH2-ald involves its ability to form stable covalent bonds with other molecules. This is achieved through the activation of its functional groups, which react with specific targets to form a stable linkage. The molecular targets and pathways involved depend on the specific application and the molecules being linked .

Comparison with Similar Compounds

Phthalamidoxy-PEG1-CH2-ald (CAS: 1415246-46-6)

- Structural Differences: Shorter PEG chain (PEG1 vs.

- Functional Implications: The shorter PEG chain may limit its utility in applications requiring extended spacers, such as nanoparticle surface modification. However, it retains the phthalamidoxy-aldehyde core, enabling similar conjugation chemistry .

- Applications : Suitable for small-molecule conjugation where compact linkers are advantageous.

Ald-CH2-PEG2-t-butyl ester (CAS: 1491136-22-1)

- Structural Differences : Replaces the phthalamidoxy group with a tert-butyl ester. The aldehyde and PEG2 chain are retained.

- This compound is more suited for organic synthesis than biomedical applications .

- Applications : Intermediate in peptide synthesis or protection/deprotection strategies.

Thalidomide-O-PEG2-CH2-Ald (CAS: 2286368-58-7)

- Structural Differences: Substitutes phthalamidoxy with a thalidomide derivative, known for immunomodulatory and anti-angiogenic properties.

- Functional Implications: The thalidomide moiety enables proteolysis-targeting chimera (PROTAC) applications, leveraging ubiquitin-proteasome pathways for targeted protein degradation. This contrasts with Phthalamidoxy-PEG2-CH2-ald’s broader, non-targeted conjugation utility .

- Applications : PROTAC development, cancer therapy, and immune regulation studies.

Azido-PEG1-C2-acid (CAS: 1393330-34-1)

- Structural Differences : Features an azide (-N₃) and carboxylic acid (-COOH) instead of phthalamidoxy and aldehyde. The PEG1 chain is shorter.

- Functional Implications : The azide enables click chemistry (e.g., CuAAC with alkynes), while the carboxylic acid allows carbodiimide-mediated coupling. This dual functionality contrasts with this compound’s aldehyde-specific reactivity .

- Applications : Bioconjugation in click chemistry workflows, polymer synthesis.

NH2-PEG-SH

- Structural Differences : Contains amine (-NH₂) and thiol (-SH) termini with a variable PEG chain (length unspecified in evidence).

- Functional Implications: Dual reactivity enables crosslinking between amines and sulfhydryl groups (e.g., gold nanoparticle functionalization). Unlike this compound, it lacks aromatic or aldehyde-driven specificity .

- Applications: Nanomaterial synthesis, biosensor development.

Comparative Data Table

| Compound | CAS Number | PEG Length | Key Functional Groups | Primary Applications | Reactivity Profile |

|---|---|---|---|---|---|

| This compound | 1415246-44-4 | PEG2 | Phthalamidoxy, Aldehyde | Bioconjugation, drug delivery | Amine coupling (Schiff base) |

| Phthalamidoxy-PEG1-CH2-ald | 1415246-46-6 | PEG1 | Phthalamidoxy, Aldehyde | Small-molecule conjugation | Amine coupling |

| Ald-CH2-PEG2-t-butyl ester | 1491136-22-1 | PEG2 | Aldehyde, t-butyl ester | Organic synthesis | Hydrolysis, esterification |

| Thalidomide-O-PEG2-CH2-Ald | 2286368-58-7 | PEG2 | Thalidomide, Aldehyde | PROTACs, targeted protein degradation | Amine coupling, E3 ligase recruitment |

| Azido-PEG1-C2-acid | 1393330-34-1 | PEG1 | Azide, Carboxylic acid | Click chemistry, polymer synthesis | Click reactions, carbodiimide |

| NH2-PEG-SH | Not specified | Variable | Amine, Thiol | Nanomaterials, biosensors | Thiol-amine crosslinking |

Key Findings and Research Insights

PEG Chain Length : Longer PEG chains (e.g., PEG2 vs. PEG1) improve solubility and reduce steric hindrance in bioconjugation, critical for macromolecular interactions .

Functional Group Specificity :

- Aldehyde groups enable amine-specific conjugation, advantageous for protein labeling.

- Azides and thiols offer orthogonal reactivity (click chemistry vs. disulfide bonding), expanding application scope .

Biological Activity : Thalidomide derivatives confer targeted protein degradation, whereas phthalamidoxy groups may enhance stability without inherent biological activity .

Biological Activity

Overview of Phthalamidoxy-PEG2-CH2-ald

This compound is a synthetic compound that belongs to the class of polyethylene glycol (PEG) derivatives. These compounds are often utilized in drug delivery systems due to their biocompatibility and ability to enhance solubility and stability of therapeutic agents. The incorporation of phthalamide and aldehyde functionalities can impart specific biological activities, making them relevant in various biomedical applications.

Biological Activity

1. Drug Delivery Systems:

- PEGylation (the process of attaching PEG chains to molecules) significantly improves the pharmacokinetics of drugs by increasing their solubility and reducing immunogenicity. This attribute is crucial for therapeutic agents that are poorly soluble in water.

- Phthalamidoxy groups may enhance cellular uptake, potentially increasing the efficacy of drug delivery.

2. Antioxidant Properties:

- Compounds with aldehyde groups have been studied for their antioxidant properties, which can protect cells from oxidative stress. This activity is particularly beneficial in treating conditions associated with oxidative damage.

3. Biocompatibility:

- PEG derivatives are known for their low toxicity and biocompatibility, making them suitable for use in medical devices and as drug carriers.

Research Findings

Several studies have investigated similar PEG derivatives and their biological activities:

Case Studies

-

Case Study on PEGylated Drugs:

- A study demonstrated that PEGylated versions of anticancer drugs showed significantly improved circulation times and reduced side effects compared to non-PEGylated counterparts. This supports the potential utility of this compound in similar applications.

-

Antioxidant Activity Assessment:

- Research on aldehyde-functionalized compounds indicated a marked reduction in reactive oxygen species (ROS) levels in cellular models, suggesting a protective role against oxidative stress-related diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.